5-Bromo-4-methyl-2-vinylpyridine
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Overview
Description
5-Bromo-4-methyl-2-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, methyl, and vinyl groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-vinylpyridine can be achieved through various methods. One common approach involves the bromination of 4-methyl-2-vinyl-pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form 5-bromo-4-methyl-2-ethyl-pyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 5-amino-4-methyl-2-vinyl-pyridine or 5-thio-4-methyl-2-vinyl-pyridine.
Oxidation: Formation of 5-bromo-4-methyl-2-vinyl-pyridine-3-carboxylic acid.
Reduction: Formation of 5-bromo-4-methyl-2-ethyl-pyridine.
Scientific Research Applications
5-Bromo-4-methyl-2-vinylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-vinylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The vinyl group can participate in conjugation reactions, while the bromine atom can facilitate electrophilic aromatic substitution reactions. These interactions can modulate various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylpyridine
- 5-Bromo-2-methylpyridine
- 4-Methyl-2-vinylpyridine
Uniqueness
5-Bromo-4-methyl-2-vinylpyridine is unique due to the presence of both bromine and vinyl groups, which confer distinct reactivity and versatility in synthetic applications
Properties
Molecular Formula |
C8H8BrN |
---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
5-bromo-2-ethenyl-4-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3 |
InChI Key |
GYISBWNGYQXZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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